

DEAC, SE CAS number 139346-57-9 information

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Compound of Interest

Compound Name: DEAC, SE

Cat. No.: B160613

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An In-depth Technical Guide to **DEAC, SE** (CAS No. 139346-57-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEAC, SE, chemically known as 7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester, is a fluorescent labeling reagent widely utilized in biological and chemical research.^[1] Its primary application lies in the covalent attachment of a blue-fluorescent coumarin dye to amine-containing biomolecules, such as proteins, peptides, and amino acids.^{[1][2][3][4]} This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Chemical and Physical Properties

DEAC, SE is a solid, off-white to light yellow powder.^{[2][5]} It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^{[2][6]} The succinimidyl ester moiety makes it reactive towards primary amines.^{[2][3]}

Table 1: Chemical and Physical Properties of **DEAC, SE**

Property	Value	References
CAS Number	139346-57-9	[2] [5] [7]
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₆	[5] [8]
Molecular Weight	358.35 g/mol	[5] [7]
Appearance	Solid, off-white to light yellow powder	[2] [5]
Solubility	Soluble in DMSO, DMF	[2] [6]
Storage Conditions	Freeze (< -15 °C), protect from light	[2] [5]

Spectral Properties

DEAC, SE exhibits strong blue fluorescence upon excitation with UV to blue light.[\[2\]](#)[\[3\]](#) The exact excitation and emission maxima can vary slightly depending on the solvent and conjugation state.

Table 2: Spectral Properties of **DEAC, SE**

Property	Wavelength (nm)	Conditions	References
Excitation Maximum (λ _{ex})	411	-	[2] [3]
445	0.1 M phosphate buffer, pH 7.0		
Emission Maximum (λ _{em})	472	-	[2]
482	0.1 M phosphate buffer, pH 7.0		

Mechanism of Action and Applications

The core utility of **DEAC, SE** lies in its amine-reactive nature. The succinimidyl ester group is an excellent leaving group that readily reacts with the nucleophilic primary amino groups found in biomolecules (e.g., the ϵ -amino group of lysine residues in proteins) to form a stable amide bond. This reaction results in the covalent labeling of the target molecule with the fluorescent 7-diethylaminocoumarin moiety.

This fluorescent tagging is instrumental in a variety of research applications, including:

- **Fluorescent Labeling of Proteins and Peptides:** To study protein localization, dynamics, and interactions.
- **Amino Acid Analysis:** For the derivatization of amino acids prior to separation techniques like capillary zone electrophoresis.
- **Gene Delivery Studies:** To label polymeric amines and study their interaction with nucleic acids.^[9]
- **Live Cell Imaging:** Its hydrophobic nature suggests potential for labeling live cells.^{[2][3]}

Experimental Protocols

General Protocol for Labeling Proteins with DEAC, SE

This protocol provides a general guideline for the covalent labeling of proteins. Optimal conditions (e.g., protein concentration, dye-to-protein ratio, reaction time) may need to be determined empirically for each specific protein.

Materials:

- **DEAC, SE**
- High-purity DMSO
- Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0)
- Purification column (e.g., size-exclusion chromatography) to remove unconjugated dye.

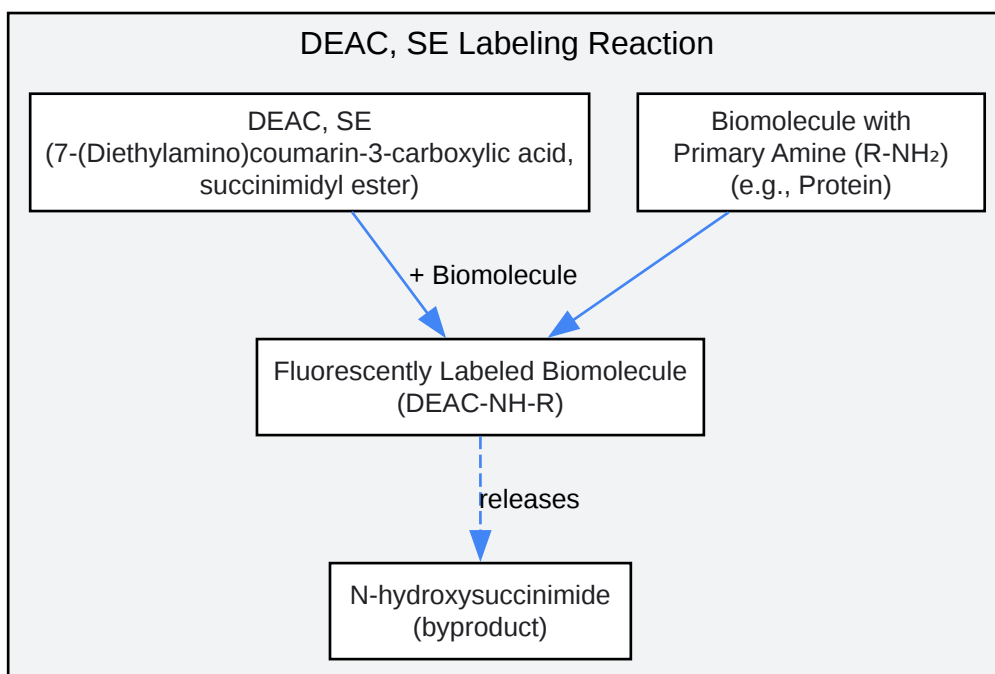
Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).
- **Prepare **DEAC, SE** Stock Solution:** Just before use, dissolve **DEAC, SE** in DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** While gently vortexing the protein solution, add a calculated amount of the **DEAC, SE** stock solution. The molar ratio of **DEAC, SE** to protein is a critical parameter and should be optimized (a starting point could be a 10-fold molar excess of the dye).
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
- **Characterization:** Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the DEAC dye (at its absorbance maximum, ~411-445 nm).

Visualizations

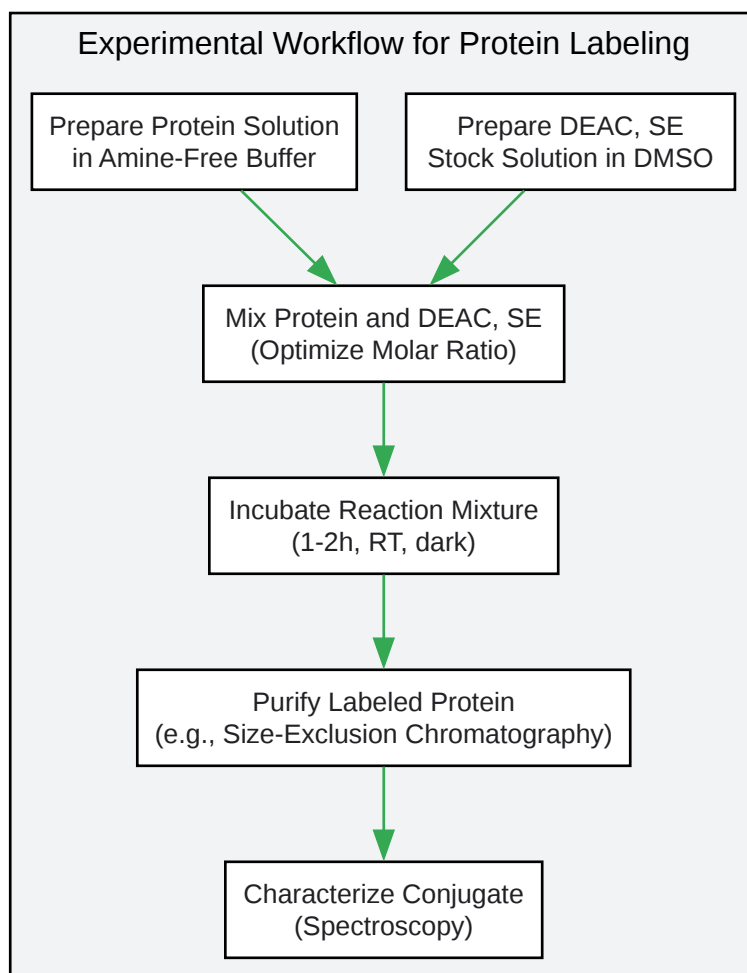
Signaling Pathways and Experimental Workflows

As **DEAC, SE** is a fluorescent labeling reagent, it does not directly participate in or modulate specific signaling pathways. Its role is to provide a fluorescent signal for the molecule it is attached to. The following diagrams illustrate the chemical reaction and a typical experimental workflow.



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Caption: Chemical reaction of **DEAC, SE** with a primary amine on a biomolecule.



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